molecular formula C21H23N3O4S B7548503 1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane

1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane

Cat. No.: B7548503
M. Wt: 413.5 g/mol
InChI Key: FUYMHSJSMWPBMP-UHFFFAOYSA-N
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Description

1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a phenyl group, an oxadiazole ring, and a benzenesulfonyl group attached to an azepane ring

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-27-18-12-11-17(21-23-22-20(28-21)16-9-5-4-6-10-16)15-19(18)29(25,26)24-13-7-2-3-8-14-24/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMHSJSMWPBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation of the aromatic ring using a sulfonyl chloride in the presence of a base.

    Attachment of the azepane ring: The final step involves the nucleophilic substitution reaction where the azepane ring is introduced to the sulfonylated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole and methoxyphenyl groups but lacks the benzenesulfonyl and azepane moieties.

    1-Phenyl-3-(2-methoxyphenyl)-1H-pyrazole: Similar in having a methoxyphenyl group but contains a pyrazole ring instead of an oxadiazole ring.

Uniqueness

1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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